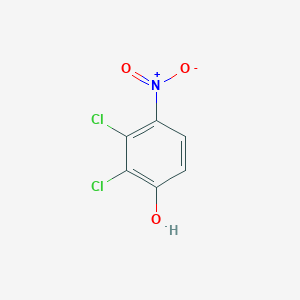

2,3-Dichloro-4-nitrophenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dichloro-4-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANZGCKGKOUHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for 2,3-Dichloro-4-nitrophenol

The synthesis of this compound can be approached from two primary directions: nitration of a dichlorophenol or chlorination of a nitrophenol. Each of these routes presents unique challenges and advantages in terms of reagent availability, reaction control, and isomeric purity of the final product.

Nitration of Chlorophenolic Precursors

The introduction of a nitro group onto a pre-existing dichlorophenol ring is a common synthetic strategy. The position of the incoming nitro group is directed by the activating hydroxyl group and the deactivating, ortho-, para-directing chloro groups.

The nitration of 2,4-dichlorophenol (B122985) typically leads to the formation of various isomers, with the directing effects of the substituents playing a key role in the product distribution. A common outcome of this reaction is the formation of 2,4-dichloro-6-nitrophenol (B1219690). nih.gov However, specific reaction conditions can be manipulated to favor the formation of other isomers.

One documented large-scale synthesis involving the nitration of a dichlorophenol, in this case, 2,4-dichlorophenol, results in the production of 2,4-dichloro-5-nitrophenol. chemicalbook.com The process involves a sulfonation step prior to nitration. Initially, 2,4-dichlorophenol is treated with concentrated sulfuric acid at an elevated temperature. The resulting sulfonated intermediate is then dissolved in chloroform (B151607) and cooled before the dropwise addition of a mixed acid (nitric acid and sulfuric acid). The temperature is carefully controlled during the nitration to prevent side reactions. The final step involves hydrolysis to yield the desired product. chemicalbook.com

| Step | Reagents and Conditions | Observations |

|---|---|---|

| Sulfonation | 625 kg 2,4-dichlorophenol, 415 kg concentrated sulfuric acid, 80°C for 2 hours. | - |

| Nitration | Addition of 400L chloroform, cooling to 0°C, dropwise addition of mixed acid, temperature controlled not to exceed 20°C. | - |

| Hydrolysis and Isolation | Lowering temperature to 10°C, addition of water, separation of waste water, hydrolysis at 100-105°C for 5 hours, cooling, filtration, and washing. | Yield: >89.6%, Purity: >99.1% |

The nitration of other dichlorophenol isomers, such as 2,6-dichlorophenol (B41786), is also a viable route for the synthesis of nitrated dichlorophenols. A patented process describes the nitration of 2,6-dichlorophenol to produce 2,6-dichloro-4-nitrophenol (B181596), a valuable intermediate for agrochemicals and pharmaceuticals. google.com This process involves dissolving 2,6-dichlorophenol in an apolar aprotic solvent and reacting it with an aqueous solution of nitric acid. google.comgoogleapis.com The reaction can be carried out at temperatures ranging from 0°C to 100°C, with a preferred range of 20°C to 60°C. google.com The introduction of the phenolic compound into the nitric acid solution can be done discontinuously over a period of 15 minutes to several hours. google.com

| Solvent | Product Isolated | Yield of 2,6-dichloro-4-nitrophenol |

|---|---|---|

| Carbon Tetrachloride | 8.75 g | 86.8% |

| Toluene | 7.95 g | 88.9% |

To overcome some of the challenges associated with traditional nitration methods, such as the use of harsh acids and the formation of byproducts, catalytic approaches have been explored for the nitration of phenolic compounds. While specific examples for the synthesis of this compound are not extensively documented, general methodologies for the selective nitration of phenols offer potential pathways.

One such approach involves the use of solid acid catalysts, like acidic zeolites, which can offer enhanced regioselectivity and easier separation from the reaction mixture. core.ac.uk Another mild and selective method for the mononitration of phenols employs bismuth subnitrate in the presence of thionyl chloride. nih.gov This system allows for the nitration of a variety of aromatic compounds, including phenols, under neutral aprotic conditions, potentially offering a more controlled route to specific isomers. nih.gov The use of phase transfer catalysts, such as tetrabutylammonium (B224687) salts, in conjunction with sodium nitrite (B80452) has also been reported for the mononitration of phenolic compounds, providing high yields under non-acidic conditions. ias.ac.in These catalytic methods represent promising avenues for the targeted synthesis of this compound, although their specific application to dichlorophenol substrates requires further investigation.

Chlorination of Nitrophenolic Precursors

An alternative synthetic strategy involves the introduction of chlorine atoms onto a nitrophenol backbone. The success of this approach is highly dependent on the ability to control the regioselectivity of the chlorination reaction, as the directing effects of the hydroxyl and nitro groups can lead to a mixture of isomers.

The direct chlorination of 4-nitrophenol (B140041) to produce this compound is a challenging transformation. The strong activating and ortho-, para-directing effect of the hydroxyl group, combined with the deactivating and meta-directing effect of the nitro group, makes it difficult to achieve selective chlorination at the 2 and 3 positions.

Typically, the chlorination of 4-nitrophenol leads to the formation of 2-chloro-4-nitrophenol (B164951) and subsequently 2,6-dichloro-4-nitrophenol. mdpi.com The process is often difficult to control, and can result in a mixture of mono- and di-chlorinated products, as well as other isomers, which are challenging to separate. google.com

A kinetic and mechanistic study on the chlorination of p-nitrophenol using N-chloronicotinamide in an aqueous acetic acid medium reported the formation of 2-chloro-4-nitrophenol as the major product. researchgate.net This highlights the propensity for chlorination to occur at the position ortho to the hydroxyl group. Achieving dichlorination at the 2 and 3 positions would require overcoming the strong directing influence of the existing substituents and likely involve more specialized reagents or reaction conditions that are not widely reported in the literature for this specific transformation.

Formation of 2,6-Dichloro-4-nitrophenol as a Byproduct

Information regarding the formation of 2,6-dichloro-4-nitrophenol as a byproduct in the synthesis of this compound is not available in the reviewed scientific literature. The documented synthesis of this compound from 2,3-dichlorophenol (B42519) identifies 2-nitro-5,6-dichlorophenol as a byproduct prepchem.com.

Derivatization and Proton Transfer Complex Formation

Formation of Proton Transfer Complexes with Nitrogen and Oxygen Bases

Specific studies on the formation of proton transfer complexes involving this compound with nitrogen and oxygen bases could not be located in the available research.

No data is available for the spectroscopic characterization of proton transfer complexes derived from this compound.

Theoretical studies, including DFT and TD-DFT calculations, for proton transfer complexes of this compound are not present in the reviewed literature.

There are no available studies on the optimized geometries and energy calculations for proton transfer complexes of this compound.

Analyses of HOMO-LUMO transitions and electronic spectra for proton transfer complexes of this compound are not documented in the available literature.

Theoretical Studies of Proton Transfer Complexes (DFT, TD-DFT)

Molecular Electrostatic Potential and Reactivity Descriptors

The reactivity of a chemical compound is fundamentally governed by its electronic structure. The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

To quantify a molecule's reactivity, a set of parameters derived from quantum chemical calculations, known as reactivity descriptors, are employed. These descriptors offer valuable insights into the molecule's behavior in chemical reactions. While specific computational studies for this compound are not detailed in the available literature, the significance of these descriptors is well-established in studies of related phenol (B47542) derivatives. researchgate.net For instance, descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial in assessing the electron-donating and electron-accepting capabilities of a molecule, respectively. researchgate.net The energy gap between these orbitals (ΔE) is an indicator of the molecule's chemical stability. researchgate.net

Table 1: Key Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's ability to donate electrons. A higher value corresponds to a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept electrons. A lower value corresponds to a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Represents the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Chemical Potential | µ | Describes the tendency of electrons to escape from a system. |

| Global Hardness | η | Measures the resistance to change in the electron distribution or charge transfer. |

These parameters are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies, which correlate a molecule's structure with its biological activity or toxicity. researchgate.net

Stoichiometry of Proton Transfer Complexes

Proton transfer (PT) is a fundamental reaction wherein a proton is transferred from an acid to a base. In the case of nitrophenols, which are acidic, they can react with various electron donor bases to form stable PT complexes. The stoichiometry of these complexes, which defines the molar ratio of the acid to the base, is a critical parameter.

Experimental studies on the closely related isomer, 2,6-dichloro-4-nitrophenol (DCNP), have consistently demonstrated the formation of complexes with a 1:1 stoichiometry. researchgate.netpharmacophorejournal.comresearchgate.net These determinations were made using well-established spectrophotometric techniques, including Job's method of continuous variations and photometric titration methods. researchgate.netpharmacophorejournal.comresearchgate.net For example, the reaction between DCNP and bases such as 2-amino-4-methylpyridine (B118599) and 2-amino-4,6-dimethoxypyrimidine (B117758) resulted in PT complexes with a 1:1 molecular composition. researchgate.netpharmacophorejournal.com This 1:1 ratio was found to be independent of the polarity of the solvent used in the study. pharmacophorejournal.com

This 1:1 stoichiometry is a common feature in charge-transfer and proton-transfer complexes involving nitrophenols and other acceptors. nih.govanalchemres.org For instance, the charge transfer complex formed between the drug oxatomide (B1677844) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) was also found to be a stable 1:1 complex. nih.gov

Solvent Effects on Proton Transfer Complex Formation

The formation and stability of proton transfer complexes are significantly influenced by the surrounding solvent environment. nih.gov The solvent's properties, such as polarity, dielectric constant, and its ability to act as a hydrogen bond donor or acceptor, can modulate the equilibrium of the complexation reaction. researchgate.net

Studies on the proton transfer complex formed between 2,6-dichloro-4-nitrophenol (DCNP) and various pyridine (B92270) derivatives have shown that the stability of the complex is solvent-dependent. The formation constant of the PT reaction (KPT), a measure of the complex's stability, was found to be larger in acetonitrile (B52724) (AN) than in methanol (B129727) (MeOH). researchgate.net This difference is attributed to the distinct solvatochromic parameters of the solvents, including their polarizability (π*), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β). researchgate.net

Table 2: Example of Solvent Effect on PT Complex Formation Constant (KPT) for 2,6-dichloro-4-nitrophenol with 2-amino-4-methylpyridine

| Solvent | KPT Value | Interpretation |

|---|---|---|

| Acetonitrile (AN) | Higher Value | Greater complex stability observed. |

| Methanol (MeOH) | Lower Value | Lesser complex stability compared to Acetonitrile. |

| AN-MeOH Binary Mixture | Intermediate Value | Stability is influenced by the solvent mixture composition. |

(Based on findings from spectroscopic investigations of DCNP complexes) researchgate.net

Crystallographic Studies of this compound Complexes

While specific X-ray crystallographic data for complexes of this compound are not prominently available in the surveyed literature, research on the solid-state complexes of its isomer, 2,6-dichloro-4-nitrophenol (DCNP), provides valuable insights. The synthesis of solid proton transfer complexes allows for characterization using various analytical techniques that probe their structure and composition.

For example, a solid yellow PT complex formed between DCNP and 2-amino-4,6-dimethoxypyrimidine was synthesized and characterized. pharmacophorejournal.com Elemental analysis confirmed the 1:1 stoichiometry, which was consistent with the results from solution-phase studies. pharmacophorejournal.com Further characterization of this solid complex was performed using infrared (IR) and 1H NMR spectroscopy to confirm the proton transfer and the structure of the resulting ion pair. pharmacophorejournal.com

In another study, the solid PT complex of DCNP with the drug 3,4-diaminopyridine (B372788) was investigated using X-ray diffraction (XRD) to analyze its nanocrystalline structure and particle sizes. researchgate.net The surface morphology of the complex was also examined using Scanning Electron Microscopy–Energy Dispersive X-ray spectroscopy (SEM-EDX). researchgate.net These methods are crucial for understanding the solid-state properties of such materials, complementing the data obtained from solution-based studies.

Environmental Fate and Transformation Mechanisms

Degradation Pathways of 2,3-Dichloro-4-nitrophenol and Related Compounds

The environmental persistence of substituted phenols, such as this compound, is a significant concern due to their toxicity. nih.gov These compounds can be resistant to natural degradation processes, necessitating advanced treatment methods for their removal from contaminated water sources. researchgate.netresearchgate.net Advanced Oxidation Processes (AOPs) are highly effective in breaking down these recalcitrant organic pollutants. nih.govresearchgate.net AOPs utilize highly reactive chemical species to oxidize and mineralize complex organic molecules into simpler, less harmful substances like carbon dioxide (CO2), water (H2O), and inorganic ions. mdpi.com

AOPs are a class of water treatment procedures that rely on the in-situ generation of powerful oxidizing agents, most notably the hydroxyl radical (•OH). researchgate.net These processes are capable of degrading a wide range of organic contaminants, including chlorinated and nitrated phenols. nih.govnih.gov The effectiveness of AOPs stems from the high reactivity of species like •OH, which can non-selectively attack organic molecules, leading to their decomposition. researchgate.netresearchgate.net

UV-driven AOPs utilize ultraviolet radiation to generate reactive radicals. These processes are effective for the degradation of various substituted phenols.

UV/H2O2: In this process, the photolysis of hydrogen peroxide (H2O2) by UV light generates hydroxyl radicals, which are potent oxidizing agents. Studies on related compounds like 4-nitrophenol (B140041) have shown that the UV/H2O2 system can achieve high degradation efficiency. mdpi.com For the degradation of 4-chloro-2-nitrophenol (4C-2-NP), the UV/H2O2 process has been demonstrated to be an effective treatment method. nih.gov

UV/TiO2 (Photocatalysis): This heterogeneous photocatalysis process involves irradiating a semiconductor catalyst, typically titanium dioxide (TiO2), with UV light. This generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and superoxide anion radicals. The photocatalytic degradation of 2,3-dichlorophenol (B42519) (2,3-DCP) has been successfully demonstrated using TiO2 under UV light, with performance enhanced by the addition of oxidants like H2O2. researchgate.net The degradation efficiency in these systems is influenced by factors such as catalyst dose, pH, and oxidant concentration. researchgate.net

UV/Fenton: This process combines UV radiation with the Fenton reaction (discussed below). The UV light facilitates the photoreduction of Fe³⁺ ions back to Fe²⁺, which sustains the catalytic cycle and generates additional hydroxyl radicals from H2O2. This synergy significantly enhances the degradation rate compared to the standard Fenton process. researchgate.net For 4C-2-NP, the UV/Fenton process was found to be the most effective among various AOPs, leading to significant mineralization. nih.gov

A comparative study on the degradation of 4-chloro-2-nitrophenol highlighted the relative effectiveness of these methods, showing a degradation trend in the order of UV/Fenton > UV/TiO2 > UV/H2O2. nih.gov

The Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H2O2) under acidic conditions to produce hydroxyl radicals. researchgate.net It is a widely used AOP for treating wastewater containing phenolic compounds. researchgate.net

Fenton Reaction: This process can effectively degrade nitrophenols, though mineralization to CO2 may be partial. researchgate.net For instance, the Fenton treatment of various nitrophenols resulted in a mineralization of 21-32%. researchgate.net The reaction is highly pH-dependent, with optimal performance typically observed around pH 3. ufrn.br

Photo-Fenton Reaction: The efficiency of the Fenton process is significantly enhanced by irradiation with UV or solar light. researchgate.net This photo-Fenton process benefits from the photolysis of Fe³⁺ complexes, which regenerates the catalytic Fe²⁺ and produces additional hydroxyl radicals. researchgate.net This leads to much higher mineralization rates, with studies showing over 92% mineralization for nitrophenols using solar- and UV-assisted Fenton processes. researchgate.net Similarly, for a mixture of phenol (B47542), 2,4-D, and 2,4-DCP, the photo-Fenton process achieved about 85% removal of dissolved organic carbon. ufrn.br

The primary mechanism involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring cleavage. scribd.com This process breaks down the parent compound into smaller organic acids like oxalic and acetic acid, which are then further mineralized. researchgate.net

| Compound | Process | Maximum Mineralization (%) |

|---|---|---|

| Mono-nitrophenol | Fenton | 32% |

| 2,4-dinitrophenol | Fenton | 25% |

| 2,4,6-trinitrophenol | Fenton | 21% |

| Nitrophenols (general) | Solar/UV Photo-Fenton | >92% |

Ozonation is another AOP that can be used for the degradation of nitrophenols. Ozone (O3) can react with organic compounds directly via molecular ozone or indirectly through the hydroxyl radicals formed from its decomposition in water, especially at higher pH values. nih.gov

Ozonation (O3): The decomposition of p-nitrophenol by ozonolysis has been shown to be effective, with the removal rate increasing with higher pH and gas flow rates. nih.gov The reaction at low pH is dominated by the direct attack of O3 molecules, while at higher pH, the indirect pathway involving hydroxyl radicals becomes more significant. nih.gov

Combined Ozonation Processes: The efficiency of ozonation can be enhanced by combining it with H2O2 or UV radiation. These combinations promote the generation of hydroxyl radicals, leading to faster and more complete degradation of pollutants. researchgate.net The O3/H2O2 and O3/UV processes are recognized as effective AOPs for improving the biodegradability of otherwise persistent nitrophenols. researchgate.net

Intermediate products identified during the ozonation of p-nitrophenol include catechol, hydroquinone, benzoquinones, and various short-chain carboxylic acids, indicating a pathway of hydroxylation followed by aromatic ring cleavage. nih.gov

The degradation of pollutants in AOPs is driven by various reactive oxygen species (ROS). researchgate.net

Hydroxyl Radicals (•OH): This is the primary oxidant in most AOPs, including Fenton, photo-Fenton, and UV/H2O2 systems. nih.govresearchgate.net With a very high oxidation potential, •OH radicals react rapidly and non-selectively with organic molecules by abstracting hydrogen atoms, adding to double bonds, or transferring electrons. researchgate.net This initiates a series of oxidative reactions that lead to the breakdown of the pollutant. researchgate.net The critical role of hydroxyl radicals has been confirmed in the degradation of compounds like 2,4-dichlorophenol (B122985), where the addition of •OH scavengers inhibited the removal efficiency. rsc.org

Other Species: In some processes, other species like singlet oxygen (¹O2) and hydroperoxyl radicals (HO2•) can also contribute to the degradation of organic contaminants. researchgate.netresearchgate.net The attack by these ROS breaks down the complex structure of chlorinated nitrophenols into smaller, less toxic intermediates and eventually mineralizes them. researchgate.net

The degradation of chlorophenols and nitrophenols by AOPs typically follows pseudo-first-order kinetics. researchgate.netsemanticscholar.org This means the rate of degradation is directly proportional to the concentration of the pollutant. The rate constant (k) is a key parameter used to compare the efficiency of different treatment processes.

For example, the photocatalytic degradation of 2,3-dichlorophenol in a TiO2/H2O2 system was found to obey pseudo-first-order kinetics, with a rate constant (k) of 1.06 × 10⁻³ s⁻¹. researchgate.net Similarly, studies on 4-chloro-2-nitrophenol evaluated kinetic constants using first-order equations to determine the reaction rate. nih.gov The kinetics are influenced by various operational parameters, including the initial concentration of the pollutant, oxidant dosage, catalyst loading, and pH. researchgate.netsemanticscholar.org

| Compound | AOP System | Rate Constant (k) | Source |

|---|---|---|---|

| 2,3-dichlorophenol | TiO₂ + H₂O₂ | 1.06 × 10⁻³ s⁻¹ | researchgate.net |

| 2,3-dichlorophenol | TiO₂ + NaOCl | 8.7 × 10⁻⁴ s⁻¹ | researchgate.net |

| 4-nitrophenol | Cl-CuO/g-C₃N₄ Photocatalysis | ~92% degradation in 100 min | rsc.org |

| 2,4,6-trichlorophenol | ZVI + H₂O₂ | Optimal at pH 3.2 | semanticscholar.org |

Photodegradation Mechanisms and Products

The photodegradation of chloronitrophenolic compounds like this compound in the environment is a critical transformation process. While direct studies on this compound are limited, the mechanisms can be inferred from research on structurally similar compounds such as 2,3-dichlorophenol, 4-chlorophenol, and 4-nitrophenol. The process is typically initiated by the absorption of UV radiation, leading to the generation of highly reactive species like hydroxyl radicals (•OH) that attack the aromatic ring.

The photocatalytic degradation of phenols and nitrophenols proceeds through the formation of various transient intermediates. The initial attack by hydroxyl radicals can lead to the substitution of chlorine atoms or the addition of hydroxyl groups to the aromatic ring.

Based on studies of analogous compounds, the photodegradation of this compound is expected to produce several types of intermediates:

Hydroxylated Products: The addition of hydroxyl groups to the aromatic ring is a common primary step. For instance, the oxidation of 4-chlorophenol yields significant concentrations of 4-chlorocatechol and hydroquinone as intermediates researchgate.net. Similarly, the photocatalysis of 4-nitrophenol has been shown to produce hydroxylated intermediates such as 4-nitrobenzene-1,2-diol and 4-nitrobenzene-1,3-diol frontiersin.org.

Dechlorinated Products: The process can involve the stepwise removal of chlorine atoms from the aromatic ring. This would lead to the formation of monochlorinated nitrophenols before further degradation.

Ring-Opening Products: Following hydroxylation, the aromatic ring becomes unstable and susceptible to cleavage, resulting in the formation of various aliphatic organic acids before eventual mineralization to CO2 and water.

The specific intermediates formed during the photodegradation of a related compound, 4-nitrophenol, are listed below.

| Precursor Compound | Identified Intermediates |

| 4-Nitrophenol | 4-nitrobenzene-1,2-diol |

| 4-nitrobenzene-1,3-diol |

This table is based on data from the photocatalytic degradation of 4-nitrophenol and illustrates potential transformation products.

The degradation of phenolic compounds is fundamentally driven by electrophilic substitution reactions on the aromatic ring byjus.com. The benzene ring of this compound is rendered electron-deficient by the withdrawing effects of the two chlorine atoms and the nitro group. However, the hydroxyl group is a powerful activating group and ortho-, para-director, making the ring susceptible to attack by strong electrophiles like hydroxyl radicals generated during photocatalysis byjus.com.

The mechanism involves two primary steps:

Electrophilic Attack: A hydroxyl radical (electrophile) attacks the electron-rich positions of the phenol ring, forming a sigma-bond and a positively charged intermediate known as a benzenonium ion msu.edumsu.edu.

Rearomatization and Cleavage: This intermediate can then undergo further reactions, including the loss of a proton to restore aromaticity (substitution) or, more critically for degradation, further oxidation that leads to the opening of the aromatic ring. This cleavage results in the formation of smaller, aliphatic molecules like maleic acid and fumaric acid, which are then further oxidized.

Nitrophenolic compounds are recognized precursors to the formation of toxic nitrogenous disinfection byproducts (N-DBPs) during water treatment processes that use chlorine or chloramines nih.gov. The presence of the nitro (-NO2) group on the aromatic ring of this compound makes it a likely candidate for forming such byproducts.

Studies on the chlorination of 4-nitrophenol have confirmed the formation of several regulated and emerging N-DBPs nih.gov. The reaction between the nitrophenol structure and chlorine can lead to the formation of:

Halonitromethanes (HNMs): Such as Dichloronitromethane (DCNM) and Trichloronitromethane (TCNM, also known as chloropicrin) nih.gov.

Haloacetonitriles (HANs): Such as Dichloroacetonitrile (DCAN) nih.gov.

These N-DBPs are often more cytotoxic and genotoxic than the more commonly regulated carbonaceous DBPs nih.gov. Research on 4-nitrophenol demonstrates that factors such as chlorine dose, pH, and UV fluence can significantly influence the type and yield of N-DBPs formed nih.gov.

| Precursor Compound | Potential Nitrogenous DBPs |

| 4-Nitrophenol | Dichloronitromethane (DCNM) |

| Trichloronitromethane (TCNM) | |

| Dichloroacetonitrile (DCAN) |

This table shows N-DBPs formed from 4-nitrophenol during UV/post-chlorination processes, indicating potential byproducts from this compound. nih.gov

Biotransformation and Biodegradation by Microorganisms

The microbial breakdown of chlorinated nitrophenols is a key process in their environmental remediation. Bacteria have evolved sophisticated enzymatic pathways to use these toxic compounds as a sole source of carbon and energy.

While no specific degradation pathway has been published for this compound, detailed pathways have been elucidated for other isomers like 2-chloro-4-nitrophenol (B164951) (2C4NP) and 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP). These pathways serve as excellent models for the likely biotransformation of this compound. Two primary bacterial degradation pathways for chloronitrophenols have been identified: the hydroquinone pathway and the 1,2,4-benzenetriol (BT) pathway.

The Hydroquinone Pathway: In this pathway, the initial enzymatic attack removes the nitro group. For example, the bacterium Burkholderia sp. RKJ 800 degrades 2C4NP by first converting it to chlorohydroquinone (CHQ), which is then dechlorinated to hydroquinone (HQ). The hydroquinone ring is subsequently cleaved by a dioxygenase enzyme plos.org.

The 1,2,4-Benzenetriol (BT) Pathway: An alternative route is observed in Cupriavidus sp. CNP-8, which degrades 2C4NP via the BT pathway. The process is initiated by a monooxygenase that converts 2C4NP to chloro-1,4-benzoquinone, which is then transformed into 1,2,4-benzenetriol (BT). A BT 1,2-dioxygenase then cleaves the aromatic ring nih.gov. The same bacterial strain, Cupriavidus sp. CNP-8, was also found to degrade 2,6-DCNP, converting it to 6-chlorohydroxyquinol nih.gov.

The bacterial degradation of chlorinated nitrophenols is genetically encoded by specific gene clusters that produce the necessary catabolic enzymes. Research has identified several key genes and enzymes in bacteria capable of breaking down compounds highly similar to this compound.

The pnp Gene Cluster: In Burkholderia sp. strain SJ98, a gene cluster designated pnp is responsible for the degradation of both p-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) nih.govfrontiersin.orgnih.gov. The initial step is catalyzed by the enzyme PnpA , a PNP 4-monooxygenase, which converts 2C4NP into chloro-1,4-benzoquinone (CBQ). This intermediate is then reduced to chlorohydroquinone by PnpB , a 1,4-benzoquinone reductase nih.gov.

The hnp Gene Cluster: In Cupriavidus sp. CNP-8, a different set of genes, the hnp cluster, orchestrates the degradation of both 2C4NP and 2,6-dichloro-4-nitrophenol nih.govnih.gov. The key enzyme, HnpAB , is a two-component FAD-dependent monooxygenase that catalyzes the initial conversion of the chloronitrophenol nih.govnih.gov.

The npc Gene Cluster: In Rhodococcus sp. 21391, the npc gene cluster was identified for p-nitrophenol degradation. The resulting two-component monooxygenase, RsNpcAB , also demonstrated broad substrate specificity, efficiently oxidizing 2-chloro-4-nitrophenol nih.gov.

These findings demonstrate that bacteria utilize versatile monooxygenase and reductase enzymes to initiate the breakdown of various chlorinated nitrophenols.

| Bacterial Strain | Gene Cluster | Key Enzyme(s) | Substrate(s) Degraded |

| Burkholderia sp. SJ98 | pnp | PnpA (PNP 4-monooxygenase), PnpB (reductase) | p-Nitrophenol, 2-Chloro-4-nitrophenol nih.govfrontiersin.org |

| Cupriavidus sp. CNP-8 | hnp | HnpAB (two-component monooxygenase) | 2-Chloro-4-nitrophenol, 2,6-Dichloro-4-nitrophenol nih.govnih.gov |

| Rhodococcus sp. 21391 | npc | RsNpcAB (two-component monooxygenase) | p-Nitrophenol, 2-Chloro-4-nitrophenol nih.gov |

Bacterial Degradation Pathways

Microbial Degradation Kinetics

While specific degradation kinetic studies for this compound are not extensively documented, research on its isomers provides significant insights into the potential pathways and rates of breakdown. For instance, the bacterium Cupriavidus sp. CNP-8 has been shown to degrade the isomer 2,6-dichloro-4-nitrophenol (2,6-DCNP). nih.govresearchgate.net This strain is capable of utilizing 2,6-DCNP as its sole source of carbon.

The degradation kinetics of 2,6-DCNP by Cupriavidus sp. CNP-8 were determined, showing a specific growth rate of 0.124 h⁻¹, a half-saturation constant (Kₛ) of 0.038 mM, and an inhibition constant (Kᵢ) of 0.42 mM. nih.gov The degradation proceeds via a two-component monooxygenase system, which converts 2,6-DCNP to 6-chlorohydroxyquinol. nih.gov This enzymatic reaction exhibits a Michaelis constant (Kₘ) of 3.9 ± 1.4 μM and a catalytic efficiency (kcat/Kₘ) of 0.12 ± 0.04 μM⁻¹ min⁻¹. nih.gov The ability of Cupriavidus sp. CNP-8 to rapidly degrade various chlorinated nitrophenols suggests its potential for bioremediation in contaminated environments. nih.govresearchgate.net

Fungal Remediation (Mycodegradation)

Fungal species, particularly those known for degrading resilient organic compounds like lignin, are promising candidates for the bioremediation of halogenated nitroaromatic compounds. mdpi.comfrontiersin.org Although direct mycodegradation studies on this compound are limited, research on similar compounds like 2-chloro-4-nitrophenol (2C4NP) highlights the potential of this approach.

Several fungal strains have demonstrated the ability to degrade 2C4NP. mdpi.com A screening of ten fungi identified Caldariomyces fumago and Curvularia sp. as highly effective, degrading over 50% of an initial 0.3 mM concentration of 2C4NP within 24 and 48 hours, respectively. mdpi.com Further investigation revealed that C. fumago could degrade 80% of a 1 mM concentration of 2C4NP within 96 hours, which is the highest reported degradation efficiency for this compound by any organism. mdpi.com

| Fungal Strain | Time (hours) | Degradation (%) |

|---|---|---|

| Caldariomyces fumago | 24 | >50% |

| Curvularia sp. | 48 | >50% |

| Aspergillus niger | 72 | ~20% |

| Trichophyton mentagraphytes | 72 | ~30% |

| Microsporum gypseum | 72 | ~25% |

Chemotaxis of Microorganisms Towards Chloronitrophenols

Chemotaxis, the directed movement of microorganisms in response to a chemical gradient, is a critical factor in bioremediation as it influences the ability of microbes to locate and degrade pollutants. The response of microorganisms to chloronitrophenols is complex, with studies reporting both positive (attraction) and negative (repulsion) chemotaxis depending on the compound and the microbial species.

Some bacteria exhibit positive chemotaxis towards certain chloronitrophenols. For example, Cupriavidus sp. strain CNP-8 shows a positive chemotactic response towards 2-chloro-4-nitrophenol. nih.gov Similarly, Ralstonia sp. SJ98 is attracted to 3-methyl-4-nitrophenol, a related nitroaromatic compound. osdd.net This attraction can enhance biodegradation by bringing the microorganisms into closer proximity with the contaminant.

Conversely, negative chemotaxis is also observed. The bacterium Bacillus subtilis PA-2 has been shown to actively move away from several chloronitrophenols, including 4-chloro-2-nitrophenol and 2,6-dichloro-4-nitrophenol. kab.ac.ugresearchgate.netresearchgate.net This repellent effect was demonstrated using drop plate and chemical-in-plug assays. kab.ac.ugresearchgate.net This behavior is a protective mechanism, allowing the bacteria to avoid the toxic effects of the chemicals. researchgate.net For B. subtilis PA-2, this is correlated with its inability to use these compounds as a source of carbon and energy. kab.ac.ugresearchgate.net

Environmental Transport and Distribution

The movement and final destination of this compound in the environment are largely dictated by its interaction with solid matrices like soil and sediment.

Sorption and Desorption Dynamics in Environmental Matrices

Sorption to soil and sediment particles is a key process that reduces the concentration of chlorophenols in the aqueous phase, thereby limiting their mobility. Isotherm and kinetic experiments on the related compound 2,4-dichlorophenol (2,4-DCP) in marine sediments show linear sorption and desorption behavior. nih.gov Kinetic studies indicate that sorption equilibrium for 2,4-DCP is typically established in under 20 hours. nih.gov A common observation in these studies is sorption hysteresis, where the compound binds more strongly during the sorption phase than it is released during the desorption phase, indicating a degree of irreversible binding. nih.gov

Influence of Soil Type and Organic Matter Content

The extent of sorption of chlorophenols is strongly influenced by the physicochemical properties of the soil, particularly its organic matter content and composition. mdpi.comnih.gov Soil organic matter (SOM) is considered the most important sorbent for many hydrophobic organic pollutants. dss.go.thresearchgate.net Studies on 2,4-DCP have shown that its sorption is overwhelmingly to the SOM fraction. dss.go.th

Research comparing a Pahokee peat soil (93% SOM) and a Cheshire fine sandy loam (3% SOM) found that while the sorption capacity was different, the nature of the sorption process within the organic matter was similar. dss.go.th This suggests that the quality of the organic matter plays a significant role. In soils with low organic content, other components like clay minerals and iron oxides can become relevant sorbents for chlorophenols. nih.govresearchgate.net The pH of the soil is also a critical factor, as it controls the chemical form of the pollutant and the surface charge of soil colloids. nih.gov

| Soil/Sediment Component | Influence on Sorption | Reference |

|---|---|---|

| Soil Organic Matter (SOM) | Primary sorbent; sorption increases with higher organic matter content. | dss.go.thresearchgate.net |

| Clay Minerals | Contribute significantly to sorption, especially in low-SOM soils. | nih.gov |

| Iron/Aluminum Oxides | Can provide sorption sites for phenoxy herbicides and related compounds. | researchgate.net |

| Soil pH | Affects the ionization state of the phenol and the surface charge of soil particles, influencing binding. | nih.gov |

Time-Dependent Sorption-Desorption Behavior ("Aging Effect")

The interaction between a contaminant and soil is not instantaneous. Over time, sorbed compounds can become more resistant to desorption, a phenomenon known as the "aging effect". acs.orgresearchgate.net This process involves the slow diffusion of contaminant molecules into the micropores of soil aggregates and organic matter, where they become physically sequestered. acs.org

Studies on 2,4-DCP have demonstrated that solute extractability decreases with increasing contact time, indicating that sorbent-solute interactions continue long after the initial, rapid sorption phase appears complete. acs.org This "aging" or sequestration can significantly reduce the mobility and bioavailability of the contaminant in the long term. acs.orgepa.gov This effect has been observed for numerous pesticides, where the effective partition coefficient (Kₑ) increases over time, making the compounds less available for runoff or degradation. researchgate.net

Analytical Methodologies for Detection and Quantification

Spectroscopic Techniques

Spectroscopic methods are instrumental in both the quantification and structural elucidation of 2,3-dichloro-4-nitrophenol. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectroscopy is a versatile and widely used technique for the quantitative analysis of phenolic compounds, including this compound. youtube.comthermofisher.com The presence of the aromatic ring and the nitro group, both chromophores, allows the molecule to absorb light in the ultraviolet-visible region. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure and can be influenced by factors such as solvent polarity and pH. acs.orgijcrt.org

The Beer-Lambert Law forms the basis for quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the analyte. youtube.com For nitrophenols, a strong absorption band is typically observed, and changes in this band can be used to monitor processes like degradation or reduction. For instance, the reduction of a nitrophenol to an aminophenol results in a noticeable shift in the UV-Vis spectrum, which can be tracked over time to study reaction kinetics. researchgate.netresearchgate.net In aqueous solutions, the λmax of nitrophenols can shift depending on the pH due to the formation of the corresponding phenolate (B1203915) ion. researchgate.netresearchgate.net This property is often exploited in analytical methods.

Interactive Table: UV-Vis Absorption Data for Related Nitrophenols

| Compound | Solvent | λmax (nm) | Conditions | Reference |

| 4-Nitrophenol (B140041) | Aqueous | 318 | Neutral | researchgate.net |

| 4-Nitrophenolate ion | Aqueous | 400 | Basic (after addition of NaBH4) | researchgate.net |

| 2-Chloro-4-nitrophenol (B164951) | Ethanol, Methanol (B129727), Water | 308 | --- | ijcrt.org |

| p-Nitrophenol | Gas Phase | 285 | --- | acs.org |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of this compound, providing detailed information about its functional groups and the arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy provides a molecular fingerprint by detecting the vibrational frequencies of different bonds. For a molecule like this compound, characteristic IR absorption bands would be expected for the O-H stretch of the phenolic group, C=C stretching of the aromatic ring, C-N stretching and N=O stretching of the nitro group, and C-Cl stretching of the chloro substituents. chemicalbook.comresearchgate.net The exact positions of these bands can provide clues about the substitution pattern on the aromatic ring. ijcrt.orgnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, gives insight into the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the phenolic proton. chemicalbook.comchemicalbook.com The chemical shift, splitting pattern (multiplicity), and integration of these signals reveal the number of different types of protons and their neighboring atoms. hmdb.cahmdb.ca Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, confirming the number and types of carbon atoms in the molecule. nih.gov

Interactive Table: Spectroscopic Data for Dichloro-nitrophenol Isomers

| Compound | Spectroscopy Type | Key Signals/Bands | Reference |

| 2-Chloro-4-nitrophenol | ¹H NMR | Signals for aromatic and phenolic protons | chemicalbook.com |

| 2,6-Dichloro-4-nitrophenol (B181596) | ¹H NMR | Distinct signals for aromatic protons | chemicalbook.com |

| 2,4-Dichloro-6-nitrophenol (B1219690) | IR (Gas Phase) | Characteristic vibrational frequencies | nist.gov |

| 2-Chloro-4-nitrophenol | IR | O-H, C=C, C-N, N=O, C-Cl stretching bands | chemicalbook.com |

This table is interactive. Users can filter the data based on the compound or spectroscopy type.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its precise quantification and the identification of its metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chlorophenols and nitrophenols in various matrices. lcms.czjcsp.org.pk Reversed-phase HPLC, often using a C18 column, is the most common mode of separation. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

The composition of the mobile phase, typically a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good resolution between the compound of interest and other components in the sample. eeer.orghamiltoncompany.com The pH of the mobile phase can significantly affect the retention time of phenolic compounds. jcsp.org.pk Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. nih.govnih.gov Diode array detectors can provide spectral information, aiding in peak identification and purity assessment. nih.gov

Interactive Table: HPLC Conditions for Chlorophenol and Nitrophenol Analysis

| Analyte(s) | Column | Mobile Phase | Detection Wavelength (nm) | Reference |

| p-Chloronitrobenzene and metabolites | 5-microns octadecylsilane (B103800) (ODS) | Methanol/Phosphate buffer (varied ratios and pH) | 240, 250, 340 | nih.gov |

| Chlorophenols and Nitrophenols | Hypersil GOLD (1.9 µm) | Acetic Acid in Water/Methanol | 270-320 | lcms.cz |

| 4-Nitrophenol and its conjugates | C18 | Methanol/Citrate buffer (pH 6.2) with TBAB | 290 | nih.gov |

| 3-Nitrophenol in 4-nitrophenol | Reversed Phase | --- | 266 (analytical), 364 (reference) | nih.gov |

This table is interactive. Hover over a row to see more details about the analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the separation and identification of volatile and semi-volatile organic compounds, making it suitable for analyzing metabolites of this compound. copernicus.orgnih.gov Due to the polarity and low volatility of phenolic compounds, a derivatization step, such as silylation, is often required to convert them into more volatile derivatives suitable for GC analysis. researchgate.netmdpi.com

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the unambiguous identification of the compound by comparing it to spectral libraries. chromatographytoday.com This technique is particularly valuable for identifying unknown metabolites in complex biological or environmental samples. researchgate.net

Electrochemical Sensing and Detection

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the detection of nitrophenols. scispace.com These techniques are based on the electrochemical reduction or oxidation of the nitro group on a modified electrode surface. nih.govresearchgate.net

Various materials have been used to modify electrodes to enhance their sensitivity and selectivity towards nitrophenols. These include graphene-based nanocomposites, metal nanoparticles, and conductive polymers. rsc.orgmdpi.comsemanticscholar.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV) are commonly employed. rsc.orgacs.org The peak current generated during the electrochemical reaction is proportional to the concentration of the nitrophenol, allowing for its quantification. researchgate.net These sensors have demonstrated low detection limits and good performance in real sample analysis, such as in water samples. acs.orgsemanticscholar.org

Interactive Table: Performance of Electrochemical Sensors for Nitrophenol Detection

| Electrode Modification | Analyte | Technique | Linear Range (μM) | Detection Limit (μM) | Reference |

| Pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide | 4-Nitrophenol | CV | 0.5–163 | 0.10 | nih.gov |

| Cyclodextrin-decorated gold nanoparticle–mesoporous carbon | p-Nitrophenol | DPV | 0.1–350 | --- | rsc.org |

| β-cyclodextrin functionalized graphene nanosheets | o-Nitrophenol | --- | 5-400 | 0.3 | semanticscholar.org |

| SrTiO3/Ag/rGO composite | 4-Nitrophenol | LSV | 0.1–1000 | 0.03 | acs.org |

| Reduced graphene oxide/Au nanoparticle composite | 4-Nitrophenol | DPV, SWV | 0.05–100 | 0.01 | rsc.org |

This table is interactive. The data can be visualized as a chart by selecting the desired parameters.

Modified Electrode Development for Enhanced Sensitivity

The development of modified electrodes is a key area of research for enhancing the sensitivity and selectivity of electrochemical sensors for nitroaromatic compounds like this compound. The primary goal of electrode modification is to improve the electrocatalytic activity towards the analyte and to increase the surface area for the electrochemical reaction, thereby amplifying the detection signal.

Various nanomaterials have been explored for their potential in modifying electrode surfaces. These include:

Graphene and its derivatives: Graphene oxide (GO) and reduced graphene oxide (rGO) are widely used due to their large surface area, excellent electrical conductivity, and abundant active sites. Functionalization of graphene with other materials can further enhance its sensing capabilities. For instance, a pyridine diketopyrrolopyrrole-functionalized graphene oxide (PDPP-GO) composite has demonstrated high electrocatalytic activity for 4-nitrophenol detection. nih.gov

Carbon-based nanomaterials: Biomass-derived activated carbon is another material that has shown excellent catalytic activities for the detection of 4-nitrophenol. rsc.org

Metal and Metal Oxide Nanoparticles: Nanoparticles of metals like gold (Au) and platinum (Pt), as well as metal oxides such as copper oxide (CuO), are often used to modify electrodes. rsc.orgmdpi.com These nanoparticles can catalyze the electrochemical reduction of the nitro group in nitroaromatic compounds, leading to a more sensitive detection. A sensor based on Pt nanoparticles embedded in a polypyrrole-carbon black/ZnO nanocomposite has been developed for the selective detection of 4-nitrophenol. mdpi.com

Hybrid Materials: Combining different nanomaterials can create synergistic effects that enhance sensor performance. For example, a hybrid of cyclodextrin-decorated gold nanoparticles and mesoporous carbon has been used to construct a sensor for p-nitrophenol. rsc.org

The choice of modifier and the method of electrode fabrication are crucial in determining the analytical performance of the sensor. The following table summarizes the performance of various modified electrodes for the detection of 4-nitrophenol, which can be considered indicative of the potential performance for this compound.

| Electrode Modifier | Analyte | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

| Pyridine diketopyrrolopyrrole-functionalized graphene oxide | 4-Nitrophenol | 0.5–163 | 0.10 | nih.gov |

| Nanostructured CuO | 4-Nitrophenol | 20–180 | 0.118 | rsc.org |

| Graphite (B72142) nanoflakes | 4-Nitrophenol | 1–6000 | 0.7 | researchgate.net |

| Biomass-derived activated carbon | 4-Nitrophenol | up to 500 | 0.16 | rsc.org |

| Platinum nanoparticles-embedded polypyrrole-carbon black/ZnO nanocomposites | 4-Nitrophenol | 1.5–40.5 | 1.25 | mdpi.com |

| Cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid | p-Nitrophenol | 0.1–350 | 3.63 μg/mL | rsc.org |

Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques are powerful electrochemical methods used for the quantitative analysis of electroactive species. In the context of this compound, these techniques are employed to measure the current response of the modified electrode as a function of an applied potential.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of a compound. It involves scanning the potential of a working electrode in both forward and reverse directions and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the electrochemical reactions occurring at the electrode surface. For nitroaromatic compounds, CV is often used to characterize the electrocatalytic activity of a modified electrode by observing the reduction peak of the nitro group. nih.gov

Differential Pulse Voltammetry (DPV) is a more sensitive voltammetric technique that is well-suited for trace analysis. In DPV, the potential is applied in a series of regular pulses superimposed on a linear potential ramp. The current is measured just before each pulse and at the end of each pulse, and the difference between these two currents is plotted against the potential. This method effectively minimizes the background charging current, resulting in a higher signal-to-noise ratio and lower detection limits compared to CV. DPV is frequently the technique of choice for the quantitative determination of nitroaromatic compounds in environmental samples. mdpi.comnih.gov

The choice of voltammetric technique and the optimization of experimental parameters, such as the supporting electrolyte, pH, and scan rate, are critical for achieving the desired sensitivity and selectivity for the analysis of this compound.

Detection of this compound and Related Nitroaromatics in Environmental Samples

The developed electrochemical sensors and voltammetric techniques are often applied to the determination of nitroaromatic compounds in real-world environmental samples, such as water and soil. The analysis of these complex matrices presents challenges due to the presence of potential interfering substances.

To assess the applicability of a method for environmental analysis, recovery studies are typically performed. This involves spiking a real sample (e.g., river water, tap water) with a known concentration of the analyte and measuring the recovered concentration. High recovery rates indicate that the method is accurate and not significantly affected by the sample matrix.

Several studies have reported the successful application of modified electrodes for the detection of nitrophenols in environmental water samples:

An oxidized graphitic carbon nitride-coated screen-printed electrode has been used for the determination of 4-nitrophenol in different environmental water samples with satisfactory results. nih.gov

A sensor based on nanostructured CuO has been applied for the determination of 4-NP in various environmental water samples, with recovery values ranging from 95% to 103%. rsc.org

A graphite nanoflakes modified glassy carbon electrode was successfully used to detect 4-NP in water samples. researchgate.net

These examples demonstrate the feasibility of using electrochemical methods for the monitoring of nitroaromatic pollutants in the environment. While specific studies on the detection of this compound in environmental samples using these techniques are limited, the successful analysis of related compounds suggests that these methods could be adapted for its determination.

Molecular Interactions and Biochemical Effects

Enzyme Inhibition Studies

While many substituted phenols are known to interact with enzyme systems, detailed studies specifically characterizing the inhibitory effects of 2,3-Dichloro-4-nitrophenol are not extensively documented in publicly available literature. Research has more prominently focused on its isomer, 2,6-dichloro-4-nitrophenol (B181596), as a potent inhibitor of certain enzymes.

The mechanisms of enzyme inhibition by substituted nitrophenols can be complex. For instance, studies on the related compound 2,6-dichloro-4-nitrophenol show it acts as an alternate-substrate inhibitor of rat liver phenolsulfotransferase, exhibiting competitive inhibition with substrates like p-nitrophenol and dopamine, but non-competitive inhibition when the concentration of the co-factor PAPS (3'-phosphoadenosine-5'-phosphosulfate) is varied. nih.gov However, specific kinetic studies detailing the competitive or non-competitive inhibition mechanisms for This compound are not described in the available search results.

The biotransformation of foreign compounds (xenobiotics) is a critical detoxification process. mhmedical.com Phase II reactions, such as sulfation, play a major role in increasing the water solubility of xenobiotics to facilitate their elimination. mhmedical.com Inhibition of sulfotransferases can disrupt this pathway, potentially increasing the toxicity of other substances. nih.gov While it is established that some chloronitrophenols can selectively inhibit sulfation in vivo without affecting other conjugation reactions like glucuronidation, specific research detailing the impact of This compound on xenobiotic biotransformation is not present in the search results. nih.gov

Alcohol dehydrogenases and aldehyde dehydrogenases are the primary enzymes responsible for the metabolism of alcohol. nih.govnih.gov Genetic variations in these enzymes can significantly affect an individual's ability to metabolize acetaldehyde, a toxic byproduct of alcohol oxidation. nih.gov A thorough review of the literature did not yield any studies specifically investigating the effects of This compound on the activity of either ADHs or ALDHs.

Certain chemical compounds can interfere with the methodologies used to measure enzyme activity. A common method for assaying various enzymes, particularly phosphatases, involves the use of p-nitrophenyl-linked substrates which release p-nitrophenol (pNP) upon hydrolysis. illinois.eduillinois.edu The resulting colored pNP is then quantified spectrophotometrically. illinois.edu Given its structural similarity to p-nitrophenol, it is conceivable that this compound could interfere with such assays, for example, by absorbing light at the same wavelength used for detection (typically around 405-410 nm). illinois.edunih.gov However, specific studies quantifying the interference of This compound in particular enzyme assays were not found in the search results.

Inhibition of Sulfotransferases (e.g., Phenolsulfotransferase)

DNA Binding and Interactions

Based on the conducted research, there is no information available to suggest that this compound binds to or interacts with DNA. Therefore, this section is omitted.

DNA Binding Mechanisms (e.g., Intercalative Binding)

No research data is available to describe the DNA binding mechanisms of this compound.

Binding Constants and Free Energy Calculations

No experimental or theoretical data on the binding constants or free energy calculations for the interaction of this compound with DNA could be located.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules like 2,3-Dichloro-4-nitrophenol. DFT calculations offer a balance between accuracy and computational cost, making them a cornerstone for studying ground-state properties, vibrational frequencies, and molecular orbitals.

Electronic Structure and Molecular Orbital Analysis (HOMO, LUMO)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. karazin.ua

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. karazin.ua For substituted phenols and nitroaromatic compounds, these orbital energies are key descriptors in understanding their behavior. For instance, in a study of 4-nitrophenol (B140041), the HOMO-LUMO energy gap was calculated to be 3.76 eV using DFT (B3LYP/6-311+G), providing a reference for the expected electronic stability of related nitrophenols. researchgate.net Similarly, theoretical studies on 1,2-dichloro-4-nitrobenzene have also utilized DFT to calculate HOMO and LUMO energies to understand its electronic properties. nih.gov

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies This table outlines global reactivity parameters that can be calculated from HOMO and LUMO energies, as demonstrated in studies of related compounds. karazin.uairjweb.com

| Parameter | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Potential (µ) | µ = (EHOMO + ELUMO)/2 | Related to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = µ²/2η | Quantifies the energy lowering of a system when it accepts the maximum possible electronic charge from the environment. |

Vibrational Frequency Analysis and Spectroscopic Correlations (FTIR, NMR)

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental spectroscopic data, such as that from Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. By calculating the harmonic vibrational frequencies of an optimized molecular structure, researchers can predict the positions of absorption bands in an IR spectrum.

This approach has been successfully applied to isomers of this compound. For example, a detailed vibrational analysis of 2,4-dichloro-6-nitrophenol (B1219690) was performed using DFT and ab initio methods. nih.gov The calculated frequencies, after being scaled to correct for anharmonicity and other systematic errors, showed good agreement with the experimental FTIR and FT-Raman spectra, allowing for a confident assignment of the vibrational modes of the molecule. nih.gov Such an analysis for this compound would involve identifying the characteristic vibrational frequencies associated with its functional groups, including:

O-H stretching of the hydroxyl group.

N-O symmetric and asymmetric stretching of the nitro group.

C-Cl stretching of the chloro groups.

Vibrations of the phenyl ring.

Similarly, DFT calculations can predict NMR chemical shifts (¹H and ¹³C). These theoretical calculations are valuable for confirming the molecular structure by comparing the computed shifts with experimental data. Studies on related compounds like 1,2-dichloro-4-nitrobenzene have demonstrated that DFT-calculated chemical shifts correspond well with experimental values. nih.gov

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique can provide detailed insights into how a molecule like this compound might interact with its environment, such as with solvent molecules (e.g., water), on the surface of materials, or with biological macromolecules like proteins or DNA. mdpi.com

While specific MD simulation studies focusing on this compound were not identified in the available literature, the methodology is widely applied to understand the behavior of environmental contaminants. An MD simulation would typically involve:

System Setup: Creating a simulation box containing the this compound molecule and the interacting components (e.g., water molecules to simulate an aqueous environment).

Force Field Application: Defining a force field, which is a set of parameters and equations that describes the potential energy of the system and governs the interactions between atoms.

Simulation Run: Solving Newton's equations of motion for the system, which generates trajectories of all atoms over a specific period.

Analysis: Analyzing these trajectories to understand conformational changes, binding affinities, diffusion rates, and the nature of intermolecular interactions, such as hydrogen bonding.

Such simulations could be instrumental in predicting the environmental fate and transport of this compound, for example, by modeling its adsorption onto soil particles or its potential to cross biological membranes.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a conceptual framework that links the chemical structure of a compound to its biological or environmental activity. This approach is foundational to toxicology and drug design.

Quantitative Structure-Activity Relationship (QSAR) for Environmental and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a specific application of SAR that develops mathematical models to predict the activity of compounds based on their physicochemical and structural properties, known as descriptors. mdpi.com For environmental contaminants like chlorophenols and nitrophenols, QSAR models are extensively used to predict toxicological endpoints, reducing the need for extensive animal testing. mdpi.comsemanticscholar.org

The development of a QSAR model involves calculating a variety of molecular descriptors for a series of related compounds with known activities. These descriptors can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Describing molecular branching and shape.

Quantum Chemical: HOMO/LUMO energies, dipole moment, atomic charges. mdpi.com

Hydrophobic: The octanol-water partition coefficient (LogP), which measures lipophilicity.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed activity (e.g., toxicity to a specific organism). semanticscholar.org Reviews of QSAR studies on nitroaromatic compounds have shown that descriptors related to hydrophobicity (LogP), electronic properties (HOMO/LUMO energies), and molecular size are often crucial for predicting toxicity. mdpi.com For instance, the toxicity of nitrophenols to algae has been linked to descriptors like the octanol/water partition coefficient and HOMO/LUMO energies. mdpi.com

While a specific, validated QSAR model for this compound is not detailed in the searched literature, its toxicity can be estimated using existing models for substituted phenols. To do so, one would first calculate the necessary descriptors for this compound and then input them into a relevant QSAR equation.

Table 2: Common Descriptors Used in QSAR Models for Phenolic Compounds This table lists descriptors frequently found to be significant in predicting the environmental and biological activity of substituted phenols. mdpi.comresearchgate.net

| Descriptor Category | Example Descriptors | Relevance to Activity/Toxicity |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Governs the transport of the chemical in the environment and its ability to cross biological membranes. |

| Electronic | EHOMO, ELUMO, Dipole Moment | Relates to the molecule's reactivity and ability to participate in electrostatic or charge-transfer interactions. |

| Steric/Topological | Molecular Volume, Surface Area | Influences how the molecule fits into biological receptor sites. |

| Thermodynamic | Heat of Formation | Indicates molecular stability. |

Remediation Strategies and Environmental Management Focus on Research and Methodological Advances

Adsorption-Based Remediation (Methodological Aspects)There is a lack of research into the use of adsorption as a method for removing 2,3-dichloro-4-nitrophenol from contaminated media.

Use of Nanomaterials as Adsorbents (e.g., Nano-TiO2)No studies have been published on the efficacy of nanomaterials, such as nano-titanium dioxide, for the adsorption of this compound.

An early report from the U.S. Environmental Protection Agency in 1984 noted the compound's effect on the respiration of the fungus Neurospora sitophila, but this study did not investigate remediation or degradation pathways. epa.gov

Due to this absence of specific research, it is not possible to construct a detailed, scientifically accurate article on the remediation of this compound as requested. The available data on related isomers cannot be reliably extrapolated, as minor changes in a molecule's structure can significantly alter its environmental fate and amenability to different treatment technologies.

Future Research Directions and Challenges

Development of Novel Analytical Probes for In Situ Monitoring

The development of sensitive and selective analytical probes for the real-time, in situ monitoring of 2,3-dichloro-4-nitrophenol is a critical research frontier. Traditional chromatographic techniques, while accurate, are often lab-based, time-consuming, and not suitable for continuous field monitoring. epa.gov Electrochemical sensors offer a promising alternative due to their potential for portability, rapid response, and high sensitivity.

Recent advancements in electrochemical sensor technology have focused on the use of novel nanomaterials to enhance detection capabilities for nitrophenol compounds. For instance, various composite materials based on metals, metal oxides, and carbon nanomaterials have been investigated for their electrocatalytic activity towards 4-nitrophenol (B140041). fiveable.me Graphene-based nanocomposites, in particular, have shown significant promise in improving the sensitivity and selectivity of electrochemical detection of 4-nitrophenol by overcoming issues such as high overpotential and interference. wilmerhale.com Future research should focus on tailoring these advanced materials for the specific detection of this compound. This includes exploring molecularly imprinted polymers (MIPs) and other recognition elements that can provide high selectivity for this specific analyte. Furthermore, the development of portable and robust sensor devices is essential for practical environmental monitoring applications.

Elucidation of Complex Reaction Mechanisms and Byproduct Formation

A thorough understanding of the reaction mechanisms involved in the degradation of this compound is fundamental for developing effective remediation technologies. Advanced Oxidation Processes (AOPs) are recognized as efficient methods for treating toxic and recalcitrant organic pollutants like nitrophenols. nih.govnih.gov These processes involve the generation of highly reactive species, such as hydroxyl radicals, which can break down complex organic molecules. nih.gov

Studies on related compounds like 4-chloro-2-nitrophenol have shown that the degradation efficiency of AOPs follows the order: UV/Fenton > UV/TiO2 > UV/H2O2 > Fenton > H2O2 > UV. nih.gov The degradation of 4-nitrophenol through ozonation has been shown to produce intermediates such as catechol, benzoquinone, and various organic acids. nih.gov During the degradation of 2-chloro-4-nitrophenol (B164951) by the bacterium Rhodococcus imtechensis strain RKJ300, chlorohydroquinone and hydroquinone have been identified as key intermediates. researchgate.net Similarly, the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. strain RKJ 800 also proceeds through the formation of chlorohydroquinone and hydroquinone. wilmerhale.com

Future research must focus on identifying the specific intermediates and final byproducts formed during the degradation of this compound under various AOPs and biological treatments. This requires the use of sophisticated analytical techniques like high-resolution mass spectrometry to track the transformation pathways. Elucidating these mechanisms will enable the optimization of treatment processes to ensure complete mineralization and prevent the formation of potentially more toxic byproducts.

Advanced Bioremediation Approaches and Genetic Engineering

Bioremediation offers an environmentally friendly and cost-effective approach for the removal of chlorinated nitrophenols from contaminated sites. Several bacterial strains have been identified that can degrade related compounds. For instance, Burkholderia sp. strain SJ98 can utilize 2-chloro-4-nitrophenol as a sole source of carbon and energy. nih.gov This degradation is facilitated by a set of enzymes encoded by the pnp gene cluster, which is also responsible for the catabolism of p-nitrophenol. nih.gov The key enzymes involved include a monooxygenase that converts 2-chloro-4-nitrophenol to chloro-1,4-benzoquinone. nih.gov

Genetic engineering presents a powerful tool to enhance the bioremediation potential of microorganisms. By understanding the genetic basis of degradation pathways, it is possible to engineer bacteria with improved efficiency and broader substrate specificity. Future research should focus on identifying and characterizing the specific genes and enzymes responsible for the degradation of this compound. This knowledge can then be applied to:

Develop recombinant microbial strains with enhanced degradation capabilities.

Optimize the expression of key catabolic enzymes.

Create microbial consortia that can work synergistically to completely mineralize the compound.

Furthermore, exploring the microbial diversity in contaminated environments could lead to the discovery of novel microorganisms with inherent capabilities to degrade this compound.

Integrated Computational and Experimental Studies

The integration of computational modeling with experimental studies provides a powerful synergistic approach to understanding and predicting the fate and toxicity of this compound. Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicity of chemical compounds based on their molecular structure. nih.govnih.gov For nitroaromatic compounds, descriptors such as hydrophobicity, electronic properties, and molecular size have been shown to correlate with their toxic effects. nih.gov For instance, QSAR studies have indicated that the presence of hydroxyl and methyl groups can increase the toxicity of nitroaromatic compounds, while amino groups can reduce it. mdpi.com

Density Functional Theory (DFT) is another powerful computational method that can be used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. DFT studies can provide insights into the reaction mechanisms of degradation processes at the molecular level. For example, DFT calculations have been used to study the structural and electronic properties of various nitrophenol isomers and their complexes.

Future research should leverage these computational tools to:

Develop robust QSAR models specifically for predicting the toxicity of this compound and its degradation byproducts.

Use DFT to elucidate the reaction pathways and transition states involved in its degradation by different chemical and biological systems.

Perform molecular docking simulations to understand the interactions between this compound and the active sites of degrading enzymes.

The insights gained from these integrated studies will be invaluable for designing more effective remediation strategies and for assessing the environmental risks associated with this compound.

Policy and Regulatory Implications (Academic Research on Impact)

Academic research on the environmental occurrence, fate, transport, and toxicity of this compound plays a crucial role in informing evidence-based environmental policy and regulation. As an emerging contaminant, there are significant challenges in its regulation due to analytical limitations, a lack of comprehensive toxicity data, and uncertainties in risk assessment. fiveable.me

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) establish water quality criteria for pollutants to protect aquatic life and human health. epa.govepa.gov However, for many emerging contaminants, including specific isomers of dichloronitrophenol, sufficient data may not be available to derive such criteria. epa.gov The Agency for Toxic Substances and Disease Registry (ATSDR) also develops toxicological profiles for hazardous substances, but information on many nitrophenols is limited. nih.govcdc.gov